Cebranopadol hemicitrate is a novel analgesic compound that acts as a mu-opioid receptor agonist and is also known for its interaction with nociceptin/orphanin FQ receptors. It has been primarily developed for the treatment of neuropathic pain and pain associated with osteoarthritis. The compound is characterized by its unique pharmacological profile, which allows it to provide effective pain relief while potentially minimizing some of the adverse effects commonly associated with traditional opioids.
Cebranopadol hemicitrate is classified under the category of opioid analgesics. Its chemical structure is derived from a complex synthesis process involving various organic compounds. The compound's CAS number is 863513-92-2, and it is often referred to in scientific literature by its developmental code, GRT-6005. The compound has been subjected to extensive research, leading to its characterization and evaluation in preclinical studies .
The synthesis of Cebranopadol hemicitrate involves several key steps:
The synthesis methods have been optimized to achieve high yields of Cebranopadol hemicitrate, with reported yields reaching up to 90% in some cases. The use of zeolite catalysts has been noted for producing specific diastereomers with desirable properties .
Cebranopadol hemicitrate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula includes:
The molecular formula of Cebranopadol hemicitrate can be represented as CHFNO, with a molecular weight of approximately 379.218 g/mol. The compound exhibits distinct melting points depending on its diastereomeric form, ranging between 148 °C and 292 °C .
Cebranopadol hemicitrate undergoes various chemical reactions during its synthesis, including:
Cebranopadol hemicitrate exerts its analgesic effects primarily through agonism at mu-opioid receptors and nociceptin/orphanin FQ receptors in the central nervous system. This dual action results in enhanced pain relief compared to traditional opioids.
In preclinical studies, Cebranopadol has demonstrated significant efficacy in reducing pain responses in animal models, indicating its potential for treating chronic pain conditions effectively . Binding affinity studies report values as low as 2.6 nM for mu-opioid receptors, highlighting its potency .
Cebranopadol hemicitrate is primarily investigated for its applications in pain management, particularly for conditions such as neuropathic pain and osteoarthritis-related discomfort. Its unique mechanism offers a promising alternative to conventional opioid therapies, potentially reducing the risk of addiction and side effects associated with long-term opioid use.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: